molecular formula C13H9NOS B567797 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol CAS No. 1261998-84-8

6-(Benzo[b]thiophen-2-yl)pyridin-3-ol

Cat. No. B567797
CAS RN: 1261998-84-8
M. Wt: 227.281
InChI Key: RTRDZUIOYHWHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a chemical compound with the molecular formula C13H9NOS . It is a derivative of pyridin-3-ol, which is known to have a wide range of pharmacological properties, such as antioxidant properties .


Molecular Structure Analysis

The molecular structure of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol can be represented by the InChI string InChI=1S/C9H7NOS/c11-7-3-4-8 (10-6-7)9-2-1-5-12-9/h1-6,11H and the Canonical SMILES string C1=CSC (=C1)C2=NC=C (C=C2)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol include a molecular weight of 177.22 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 177.02483502 g/mol, a monoisotopic mass of 177.02483502 g/mol, a topological polar surface area of 61.4 Ų, a heavy atom count of 12, and a complexity of 154 .

Scientific Research Applications

Antimicrobial Agents

Compounds with a benzothiophene moiety have been found to possess promising antimicrobial potential. The structure–activity relationship (SAR) studies suggest that modifications in this class of compounds can lead to the development of new antimicrobial agents .

Photophysical Studies

The planarities of aryl groups, such as those in benzothiophene derivatives, affect the efficiency of radiative decay based on intramolecular charge transfer (ICT). This property is crucial for developing new photophysical materials .

Cancer Treatment

Benzothiophene derivatives are used in pharmaceuticals for cancer treatment, such as Raloxifene, which is used for breast cancer therapy. The compound may have potential applications in developing new cancer treatment drugs .

Medicinal Chemistry

Thiophene and its derivatives are important in medicinal chemistry for producing combinatorial libraries and searching for lead molecules with therapeutic importance .

Fluorescent Probes

New molecular fluorescent probes using varieties of luminophores and binding sites are an attractive research area. Benzothiophene derivatives could be used in designing probes for environmental and biological sample analysis .

Biological Activity

Thiophene-based analogs are increasingly recognized as a class of biologically active compounds. They play a vital role for medicinal chemists to develop advanced compounds with various biological effects .

Future Directions

Future research directions could involve further exploration of the biological activities of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol and its derivatives, given their potential as human monoamine oxidase (hMAO) inhibitors . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

6-(1-benzothiophen-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-10-5-6-11(14-8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRDZUIOYHWHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692614
Record name 6-(1-Benzothiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261998-84-8
Record name 6-(1-Benzothiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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